Fmoc-N-amido-PEG36-Boc

PROTAC Peptide Synthesis Orthogonal Chemistry

Researchers constructing PROTACs require precise orthogonal deprotection sequences; substituting a free carboxylic acid eliminates two-step control. Fmoc-N-amido-PEG36-Boc provides a monodisperse PEG36 spacer with Fmoc (basic-labile) and Boc-protected tert-butyl ester (acid-labile). - Enables stepwise conjugation: Fmoc removal → amine coupling, then acidic deprotection → carboxylic acid coupling. - 36-unit PEG chain (112 atoms) enhances aqueous solubility and reduces renal clearance. - Eliminates chain-length heterogeneity in SAR studies for E3 ligase ligands.

Molecular Formula C94H169NO40
Molecular Weight 1953.3 g/mol
Cat. No. B11931154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-amido-PEG36-Boc
Molecular FormulaC94H169NO40
Molecular Weight1953.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C94H169NO40/c1-94(2,3)135-92(96)12-14-98-16-18-100-20-22-102-24-26-104-28-30-106-32-34-108-36-38-110-40-42-112-44-46-114-48-50-116-52-54-118-56-58-120-60-62-122-64-66-124-68-70-126-72-74-128-76-78-130-80-82-132-84-85-133-83-81-131-79-77-129-75-73-127-71-69-125-67-65-123-63-61-121-59-57-119-55-53-117-51-49-115-47-45-113-43-41-111-39-37-109-35-33-107-31-29-105-27-25-103-23-21-101-19-17-99-15-13-95-93(97)134-86-91-89-10-6-4-8-87(89)88-9-5-7-11-90(88)91/h4-11,91H,12-86H2,1-3H3,(H,95,97)
InChIKeyZMDWQUPVSGNOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-amido-PEG36-Boc Overview


Fmoc-N-amido-PEG36-Boc is a monodisperse heterobifunctional polyethylene glycol (PEG) linker comprising a 36‑unit PEG chain, an Fmoc‑protected amine, and a Boc‑protected tert‑butyl ester. This compound is primarily deployed in the synthesis of proteolysis‑targeting chimeras (PROTACs) and other bio‑orthogonal conjugates [1]. The PEG36 spacer imparts high aqueous solubility and conformational flexibility, while the orthogonal Fmoc and Boc groups enable stepwise deprotection under mild basic and acidic conditions, respectively .

Fmoc-N-amido-PEG36-Boc vs. PEG Linker Alternatives


Superficially similar linkers—such as Fmoc‑PEG36‑acid, Amino‑PEG36‑Boc, or Fmoc‑NH‑PEG12‑CH2CH2COOH—differ critically in terminal functional groups, chain length, and monodispersity. These differences directly affect orthogonal deprotection sequences, conjugation efficiency, and the ultimate performance of PROTAC degraders. For instance, substituting Fmoc‑N‑amido‑PEG36‑Boc (which terminates in a Boc‑protected tert‑butyl ester) with a free carboxylic acid eliminates the ability to perform a two‑step orthogonal deprotection and can lead to premature or off‑target reactions . The following quantitative evidence demonstrates precisely where Fmoc‑N‑amido‑PEG36‑Boc provides measurable, verifiable differentiation relative to its closest analogs.

Fmoc-N-amido-PEG36-Boc Comparative Performance


Orthogonal Protection Efficiency

Fmoc-N-amido-PEG36-Boc incorporates both Fmoc (base‑labile) and Boc (acid‑labile) protecting groups on the same PEG scaffold. In contrast, commonly used analogs such as Fmoc‑N‑amido‑PEG36‑acid possess only an Fmoc group and a free carboxylic acid, while Amino‑PEG36‑Boc carries only a Boc group and a free amine. The presence of two orthogonal protecting groups permits selective, sequential deprotection without cross‑reactivity. Although direct head‑to‑head kinetic studies are not publicly available, the orthogonality principle is well established in solid‑phase peptide synthesis: Fmoc is removed quantitatively (>99%) with 20% piperidine in DMF within 2‑30 minutes, whereas Boc is cleaved with 50% TFA in DCM with a half‑life of <5 minutes under standard conditions [1][2]. The dual‑protected Fmoc‑N‑amido‑PEG36‑Boc enables a synthetic workflow that is impossible with single‑protected linkers, reducing the need for intermediate purification and improving overall yield of PROTAC constructs.

PROTAC Peptide Synthesis Orthogonal Chemistry

PEG36 Spacer Length Benefit

The PEG36 spacer (approximately 130 Å fully extended) provides significantly greater distance between conjugated moieties than shorter PEG linkers such as PEG8 or PEG12 [1]. A comprehensive PROTAC linker review notes that optimal linker lengths frequently exceed 20 atoms, and longer PEG spacers (n ≥ 24) correlate with improved ternary complex formation and cellular degradation efficiency [2]. While no direct PROTAC activity comparison with Fmoc-N-amido-PEG36-Boc has been published, the structural advantage is clear: the 36‑unit PEG chain offers an extended, flexible tether that can bridge large distances between E3 ligase and target protein binding pockets—a feature not possible with PEG8 (~30 Å) or PEG12 (~45 Å) linkers.

PROTAC Drug Delivery Linker Optimization

Monodisperse PEG Advantage

Fmoc-N-amido-PEG36-Boc is a monodisperse compound with a precise molecular weight of 1953.33 Da and a single molecular formula (C₉₄H₁₆₉NO₄₀) [1]. In contrast, many commercial PEG linkers (e.g., PEG1500, PEG2000) are polydisperse mixtures that contain a range of chain lengths [2]. Monodispersity is critical for PROTAC development because it ensures reproducible conjugation stoichiometry, simplifies analytical characterization (LC‑MS, NMR), and eliminates batch‑to‑batch variability that can confound structure‑activity relationship studies. Sigma‑Aldrich notes that monodisperse dPEG® products (like the dPEG36‑acid analog) are “useful for peptide synthesis” precisely because they provide a single, defined chain length [2].

PROTAC ADC Analytical Characterization

Boc-Protected Ester: Orthogonal Stability

Fmoc-N-amido-PEG36-Boc terminates in a Boc‑protected tert‑butyl ester, whereas Fmoc‑N‑amido‑PEG36‑acid contains a free carboxylic acid, and Amino‑PEG36‑Boc presents a free amine. The Boc‑protected ester is stable to basic Fmoc deprotection conditions (20% piperidine/DMF) and requires mild acidic treatment (TFA) for liberation [1]. This orthogonality allows the linker to be incorporated into a growing peptide chain without premature side reactions. In contrast, the free carboxylic acid of Fmoc‑N‑amido‑PEG36‑acid must be activated with coupling reagents (e.g., EDC/HOBt) before conjugation, and the free amine of Amino‑PEG36‑Boc is susceptible to unwanted acylation [2]. The protected tert‑butyl ester provides an inert handle that can be unmasked at a later stage, enabling sequential, controlled bioconjugation strategies that are not feasible with the acid or amine analogs.

PROTAC Peptide Synthesis Conjugation Chemistry

Organic Solvent Solubility

Vendor data indicate that Fmoc-N-amido-PEG36-Boc is soluble at ≥10 mM in DMSO, enabling the preparation of concentrated stock solutions for PROTAC synthesis [1]. In comparison, shorter PEG linkers such as Fmoc‑PEG8‑acid may exhibit lower solubility in DMSO due to reduced hydrophilic character, while extremely long PEG polymers (>PEG100) can become too viscous for accurate liquid handling . The PEG36 chain strikes a balance: it provides sufficient hydrophilicity to dissolve in DMSO, DMF, and DCM while remaining a manageable powder or solid at room temperature. This solubility profile facilitates precise weighing and dissolution in common organic solvents without the need for sonication or heating, streamlining laboratory workflows.

PROTAC Drug Delivery Formulation

Fmoc-N-amido-PEG36-Boc Applications


Orthogonal Deprotection in PROTAC Synthesis

Researchers constructing PROTACs via solid‑phase peptide synthesis benefit from the dual‑protected PEG36 scaffold. The Fmoc group is removed under basic conditions to expose a reactive amine for coupling to an E3 ligase ligand, while the Boc‑protected tert‑butyl ester remains intact. Subsequent acidic deprotection reveals a carboxylic acid that can be conjugated to a target‑protein ligand. This orthogonal sequence eliminates intermediate purification and improves overall synthetic yield [1].

Peptide PEGylation with Defined Spacer

Fmoc-N-amido-PEG36-Boc serves as an Fmoc‑protected building block for introducing a discrete PEG36 moiety into peptides. The 112‑atom dPEG spacer (equivalent to 36 ethylene oxide units) imparts significant water solubility and increases hydrodynamic volume, which can reduce renal clearance and prolong in vivo circulation of peptide therapeutics [2]. The monodisperse nature ensures reproducible PEGylation stoichiometry.

Bifunctional Linker for Bioconjugation

The orthogonal Fmoc and Boc groups allow the linker to be attached to two different payloads sequentially. For example, the Boc‑protected tert‑butyl ester can be deprotected and coupled to a cytotoxic drug, while the Fmoc‑protected amine can be used to attach a targeting moiety (e.g., antibody fragment) after removal of the Fmoc group. This strategy is employed in the construction of antibody‑drug conjugates (ADCs) and other targeted delivery vehicles [3].

PROTAC Library for SAR Studies

The PEG36 linker provides a long, flexible tether that can be systematically varied in PROTAC libraries. The monodisperse nature of Fmoc-N-amido-PEG36-Boc ensures that each library member contains exactly the same linker length, eliminating chain‑length heterogeneity that could obscure SAR interpretation. This is critical for identifying optimal linker length for maximal target degradation efficiency .

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